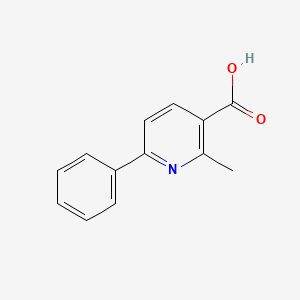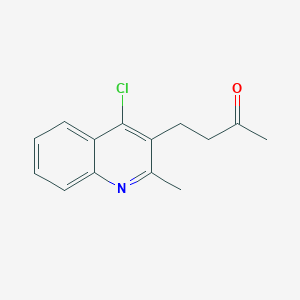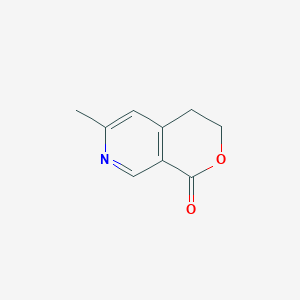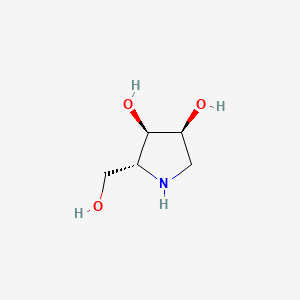
1,4-Dideoxy-1,4-imino-D-ribitol
Vue d'ensemble
Description
1, 4-Dideoxy-1, 4-imino-D-ribitol, also known as 2-hydroxymethyl-pyrrolidine-3, 4-diol or drib, belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. 1, 4-Dideoxy-1, 4-imino-D-ribitol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 1, 4-dideoxy-1, 4-imino-D-ribitol is primarily located in the cytoplasm. Outside of the human body, 1, 4-dideoxy-1, 4-imino-D-ribitol can be found in fruits and wax apple. This makes 1, 4-dideoxy-1, 4-imino-D-ribitol a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Anti-Cancer Activity
1,4-Dideoxy-1,4-imino-D-ribitol derivatives have demonstrated anti-cancer properties. New derivatives were synthesized and evaluated for their cytotoxicity against solid and hematological malignancies. For example, 1,4-Dideoxy-5-O-[(9Z)-octadec-9-en-1-yl]-1,4-imino-D-ribitol showed significant cytotoxicity toward SKBR3 (breast cancer) cells and inhibited the growth of JURKAT cells (Bello et al., 2011).
Synthesis Techniques
Researchers have developed various methods for the synthesis of 1,4-Dideoxy-1,4-imino-D-ribitol:
- Stereoselective total synthesis of 1,4-dideoxy-1,4-imino-L-ribitol was achieved from D-glucose, highlighting the regioselective ring-opening of epoxide as a key step (Dhudmal et al., 2018).
- A simple and efficient synthesis of this compound, along with other glycosidase inhibitors, was described from commercially available D-ribose (Chirke et al., 2014).
- Another study described a highly stereoselective approach involving the addition of Grignard reagent on lactamine for the synthesis of 1,4-dideoxy-1,4-imino-derivatives of d-allitol, d-ribitol, ethyl-erythritol, and other compounds (Chirke et al., 2015).
- A convenient synthesis method from D-ribose, involving base-promoted hydrolysis and cyclization of dimesylated L-lyxitol with benzylamine, was also reported (Oba et al., 2013).
Iminosugar Synthesis and Biological Activity
1,4-Dideoxy-1,4-imino-D-ribitol and related iminosugars have been synthesized using diverse strategies, and these compounds are extensively studied for their potential therapeutic properties:
- The first stereocontrolled total synthesis of iminosugar 1,4-dideoxy-1,4-imino-D-iditol was described, highlighting its potential against viral infections, diabetes, cancer, and tuberculosis (De Angelis et al., 2020).
- Iminosugar 1,4-dideoxy-1,4-imino-D-arabinitol was isolated from marine sponges, indicating its occurrence in marine environments and its role as an alpha-glucosidase inhibitor (Saludes et al., 2007).
Propriétés
Numéro CAS |
105990-41-8 |
|---|---|
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4+,5-/m1/s1 |
Clé InChI |
OQEBIHBLFRADNM-UHFFFAOYSA-N |
SMILES |
C1C(C(C(N1)CO)O)O |
SMILES canonique |
C1C(C(C(N1)CO)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

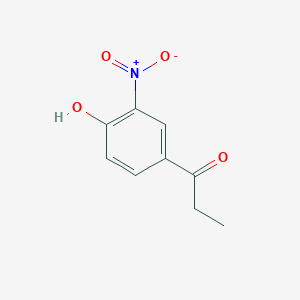
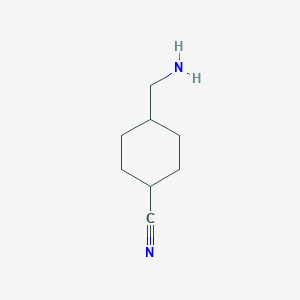
![Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate](/img/structure/B1616582.png)
![Diethyl-[(2-pyridinylamino)methylen]malonat](/img/structure/B1616583.png)
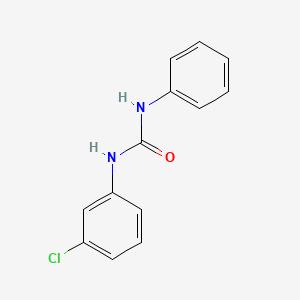
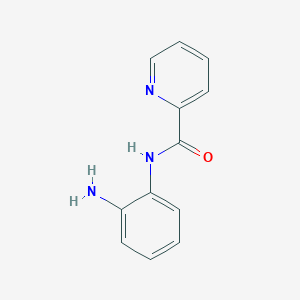
![Pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1616587.png)
